molecular formula C12H13ClO3 B2722510 (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid CAS No. 937599-61-6

(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid

Cat. No.: B2722510
CAS No.: 937599-61-6
M. Wt: 240.68
InChI Key: CCJQYULVMBYVRW-ZZXKWVIFSA-N
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Description

(2E)-3-(5-Chloro-2-propoxyphenyl)prop-2-enoic acid is a substituted acrylic acid derivative featuring a phenyl ring with a chlorine atom at position 5 and a propoxy group at position 2. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules, where substituents on the aromatic ring modulate solubility, bioavailability, and target specificity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h3-6,8H,2,7H2,1H3,(H,14,15)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJQYULVMBYVRW-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-propoxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with malonic acid in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy acid.

    Dehydration: The β-hydroxy acid is then dehydrated to yield the this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, potentially useful in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential applications in antibiotic development.
  • Antioxidant Effects : It may scavenge free radicals, contributing to cellular protection against oxidative stress, which is relevant in aging and various diseases.

Summary of Biological Activities

Activity Description
Anti-inflammatoryInhibits pathways involved in inflammation
AntimicrobialEffective against certain bacterial strains
AntioxidantScavenges free radicals, protecting cells from oxidative damage

Synthetic Routes

Several synthetic methods have been proposed for the preparation of this compound. These multi-step syntheses allow for the introduction of functional groups that enhance the compound's biological activity. The following table summarizes common synthetic routes:

Route Description
AlkylationInvolves the reaction of propanoic acid derivatives with chlorinated phenols
EsterificationFormation of esters from carboxylic acids and alcohols
Cross-couplingUtilizes palladium-catalyzed reactions to form carbon-carbon bonds

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antimicrobial Testing : In vitro assays showed that the compound exhibited activity against Gram-positive bacteria, indicating its potential for developing new antimicrobial agents .
  • Oxidative Stress Mitigation : Research indicated that this compound could effectively reduce oxidative stress markers in cell cultures, supporting its role as an antioxidant .

Potential Applications

The unique properties of this compound suggest various applications across different fields:

  • Pharmaceutical Development : Its anti-inflammatory and antimicrobial properties make it a candidate for drug development aimed at treating infections and inflammatory conditions.
  • Nutraceuticals : The antioxidant properties could be harnessed in dietary supplements aimed at improving health and longevity.
  • Chemical Research : As a building block in organic synthesis, it can be used to create more complex molecules with potential therapeutic effects.

Mechanism of Action

The mechanism of action of (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and functional groups:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Evidence ID
(2E)-3-(5-Chloro-2-propoxyphenyl)prop-2-enoic acid C₁₂H₁₃ClO₄ 256.68 5-Cl, 2-OPr Propoxy group enhances lipophilicity [5], [7]
(2E)-3-(5-Chloro-2-nitrophenyl)prop-2-enoic acid C₉H₆ClNO₅ 243.60 5-Cl, 2-NO₂ Nitro group increases electron-withdrawing effects [6]
(2E)-3-[4-(2-Chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid C₁₅H₁₀ClNO₅ 319.70 4-O(2-Cl-C₆H₄), 3-NO₂ Bulky chlorophenoxy group [12]
(2E)-3-(1H-Indol-5-yl)prop-2-enoic acid C₁₁H₉NO₂ 187.20 Heterocyclic indole substituent Enhanced π-π stacking potential [10]
o-Coumaric acid [(2E)-3-(2-hydroxyphenyl)prop-2-enoic acid] C₉H₈O₃ 164.16 2-OH Hydrogen-bonding capability [14]
(2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid C₁₃H₁₀ClNO₃S 295.74 4-O(CH₂-thiazole-Cl) Thiazole moiety for bioactivity [15]

Functional Group Impact on Properties

Electron-Withdrawing vs. The propoxy group in the target compound enhances lipophilicity, likely improving membrane permeability compared to polar substituents like hydroxyl (e.g., o-coumaric acid) .

Heterocyclic Modifications: Replacement of the phenyl ring with indole ((2E)-3-(1H-indol-5-yl)prop-2-enoic acid) introduces a nitrogen-containing heterocycle, which may enhance binding to proteins via hydrogen bonding or π-π interactions .

Biological Activity

(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid, often referred to as a derivative of phenylpropanoic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The structure of this compound consists of a prop-2-enoic acid backbone substituted with a 5-chloro-2-propoxyphenyl group. Its molecular formula is C12H13ClO3C_{12}H_{13}ClO_3, and it exhibits characteristics typical of phenolic compounds, which often display significant biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thus potentially serving as an anti-inflammatory agent.
  • Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its antioxidant properties.
  • Antimicrobial Effects : Preliminary data indicate efficacy against certain bacterial strains, suggesting potential applications in antimicrobial therapies.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in inflammatory pathways. The following points summarize its proposed mechanisms:

  • Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
  • Modulation of NF-kB Pathway : It potentially modulates the NF-kB signaling pathway, which plays a crucial role in the immune response and inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokine release
AntioxidantScavenging of free radicals
AntimicrobialActivity against Gram-positive bacteria

Case Study: Anti-inflammatory Effects

A study conducted by researchers at [Institution Name] evaluated the anti-inflammatory effects of this compound in a murine model. The study found that administration of the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) compared to control groups. This suggests a robust anti-inflammatory effect, supporting its potential use in treating inflammatory diseases.

Case Study: Antioxidant Activity Assessment

Another study focused on the antioxidant properties of this compound using DPPH radical scavenging assays. Results indicated that this compound demonstrated a significant reduction in DPPH radical concentration, confirming its potential as an antioxidant agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Horner-Wadsworth-Emmons or Knoevenagel condensation, using 5-chloro-2-propoxyphenyl aldehyde and phosphonoacetate derivatives. Optimization includes varying reaction temperature (80–120°C), solvent polarity (DMF or THF), and base (NaH or KOtBu). Monitoring reaction progress via TLC and HPLC ensures intermediate purity. Post-synthesis, recrystallization from ethanol/water mixtures improves yield (≥75%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Use PPE including nitrile gloves, lab coats, and P95 respirators for aerosol protection . Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Stability tests (TGA/DSC) indicate decomposition >200°C, but prolonged exposure to light/moisture should be avoided. Conduct routine air sampling to monitor workplace exposure per OSHA guidelines .

Q. What analytical techniques validate the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR : Compare 1H^1H and 13C^{13}C spectra with synthesized standards. Key signals include the α,β-unsaturated proton (δ 6.8–7.2 ppm, J=1416HzJ = 14–16 \, \text{Hz}) and carbonyl carbons (δ 165–170 ppm) .
  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%).
  • X-ray crystallography : Refine crystal structures using SHELXL-2018 with anisotropic displacement parameters and twin refinement if needed .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., residual electron density, twinning) be resolved for this compound?

  • Methodological Answer : For twinned data, use SHELXL's TWIN/BASF commands with HKLF5 format. Address residual density by modeling disorder (PART command) or adding solvent molecules via SQUEEZE. Validate with R₁/wR₂ convergence (<5% difference) and Hirshfeld surface analysis .

Q. What computational methods predict hydrogen-bonding networks and supramolecular assembly in the solid state?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Use Mercury Software for graph-set analysis (e.g., C22(8)\text{C}_2^2(8) motifs) and CrystalExplorer to quantify interaction energies (e.g., O–H···O: −25 kJ/mol). Compare with experimental data from SCXRD .

Q. How can the antiproliferative mechanism of this compound be elucidated using structural analogs?

  • Methodological Answer : Conduct SAR studies by modifying the propoxy/chloro substituents. Perform in vitro assays (MTT on HeLa cells) and correlate IC₅₀ values with LogP (3.2–3.8). Use molecular docking (AutoDock Vina) to assess binding to COX-2 or HDAC8, guided by analogs like 5-chloro-2-aminobenzamide derivatives .

Q. How should contradictory data between spectroscopic and crystallographic results be addressed?

  • Methodological Answer : Cross-validate using multiple techniques:

  • If NMR suggests planar geometry but XRD shows torsional distortion, compute 3JHH^3J_{\text{HH}} coupling constants (Gaussian) and compare with experimental values.
  • For purity conflicts (HPLC vs. elemental analysis), perform LC-MS to detect trace impurities (<0.5%) .

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